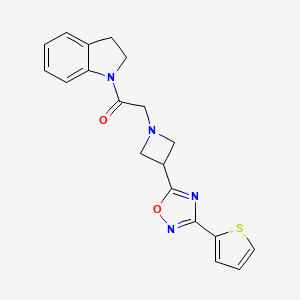
1-(Indolin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Indolin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Indolin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, with the CAS number 1327632-09-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an indoline moiety linked to a thiophene and an oxadiazole, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O2S, with a molecular weight of 366.4 g/mol. The structure is characterized by the following components:
| Component | Structure |
|---|---|
| Indoline | Indoline Structure |
| Thiophene | Thiophene Structure |
| Oxadiazole | Oxadiazole Structure |
| Azetidine | Azetidine Structure |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole and azetidine moieties showed potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 100 µg/mL to 168 µg/mL .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies involving indole derivatives have demonstrated that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). For example, certain indole-based compounds showed IC50 values as low as 1.04 µM against MCF-7 cells, indicating strong cytotoxic effects . The mechanism often involves the modulation of apoptotic markers such as caspases and Bcl-2 family proteins, leading to increased oxidative stress and cell cycle disruption.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Preliminary SAR studies suggest that modifications to the indoline and thiophene rings can enhance antimicrobial and anticancer activities. For instance, substituents on the thiophene ring significantly affect the compound's ability to inhibit bacterial growth and induce apoptosis in cancer cells .
Case Studies
Several research articles have documented the synthesis and biological evaluation of similar compounds:
- Synthesis of Oxindoles : A study synthesized novel oxindoles bearing thiophene moieties and evaluated their antibacterial activity, demonstrating that these compounds could enhance the efficacy of existing antibiotics .
- Apoptotic Induction : Research on indole derivatives indicated that certain modifications led to enhanced pro-apoptotic activity in pancreatic and colon cancer cells, supporting the potential therapeutic application of compounds related to this compound in oncology .
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(23-8-7-13-4-1-2-5-15(13)23)12-22-10-14(11-22)19-20-18(21-25-19)16-6-3-9-26-16/h1-6,9,14H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSROIAAKWHWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














